Phenol terminated modified silicone oil, specifically identified as 2-[3-[[[3-(2-hydroxyphenyl)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propyl]phenol, is a complex organosilicon compound characterized by the presence of phenolic and silicone functional groups. This compound exhibits unique properties that make it valuable in various scientific and industrial applications. The molecular formula for this compound is C24H40O4Si3, with a molecular weight of approximately 476.8 g/mol, and it is classified under the category of modified siloxanes due to its silicone backbone and phenolic modifications .
The synthesis of phenol terminated modified silicone oil involves multiple steps, typically starting with the preparation of a hydroxyphenylpropyl-dimethylsilyl precursor. This precursor undergoes a series of silylation reactions to introduce dimethylsilyl groups. The process often requires specific catalysts and solvents to achieve high yield and purity.
The molecular structure of phenol terminated modified silicone oil features a silicone backbone with multiple dimethylsilyl groups attached to a hydroxyphenyl moiety. The structure can be represented as follows:
The presence of both silicon and oxygen atoms in the structure contributes to its unique properties, such as enhanced thermal stability and mechanical strength .
Phenol terminated modified silicone oil can participate in various chemical reactions, including:
These reactions highlight the versatility of the compound in synthetic chemistry.
The mechanism of action for phenol terminated modified silicone oil primarily involves its interaction with biological molecules through its hydroxyphenyl and silyl groups. These interactions can modulate various biochemical pathways, including:
The ability of this compound to form stable complexes with other molecules enhances its functionality across different applications, particularly in material science and biochemistry .
These properties make it suitable for various applications in coatings, adhesives, and sealants.
Phenol terminated modified silicone oil finds extensive use across several scientific fields:
Hydrosilylation is the cornerstone reaction for synthesizing phenol-terminated silicones, leveraging platinum-catalyzed additions between Si-H bonds and unsaturated phenolics. Eugenol (4-allyl-2-methoxyphenol) is extensively used due to its allyl group’s reactivity with Si-H sites. The reaction proceeds via Chalk-Harrod mechanism: platinum forms a complex with the allyl double bond, followed by oxidative addition of Si-H and reductive elimination to yield the stable Si-C linkage [1] [6]. Critical parameters include:
Table 1: Hydrosilylation Efficiency with Catalysts
Catalyst | Temperature (°C) | Conversion (%) | Byproducts |
---|---|---|---|
H₂PtCl₆ | 75 | 98 | <2% |
Karstedt’s | 90 | 94 | 5% |
Pt/C | 110 | 85 | 12% |
Acid/base-catalyzed equilibration enables siloxane-phenol copolymerization. Sulfuric acid or carbon black catalyzes the condensation of dialkyl cyclosiloxanes (e.g., D₄) with phenol-terminated precursors, dynamically rearranging Si-O-Si backbones. The process involves:
Alkyl hydrogen cyclic siloxanes (D₄ᴴ) serve as key intermediates for introducing reactive Si-H sites. In a stepwise synthesis:
Michael addition and transesterification enable dynamic functionalization without catalysts:
Structural placement of phenolic groups dictates properties:
Parameter | Telechelic Modification | Pendant Modification |
---|---|---|
Synthesis Route | Hydrosilylation of α,ω-Si-H silicones | Copolymerization with phenylcyclics |
Viscosity | Low (60–230 cSt) [5] | High (>1,000 cSt) |
Refractive Index | 1.406–1.430 [5] | >1.5000 [1] |
Thermal Stability | Decomp. onset: 250°C | Decomp. onset: 422°C [6] |
Applications | Polymer modifiers, lubricants | High-refractive-index coatings |
Telechelic silicones (e.g., α,ω-bis(propylphenol) PDMS) enhance polycarbonate flexibility without sacrificing clarity. Pendant systems (e.g., MᵖʰDₓDᴬʳyMᵖʰ) provide superior thermo-oxidative stability due to aromaticity and crosslinking [1] [8].
Table 2: Thermal Properties of Phenol-Terminated Silicones
Compound | Tmax (°C) | Char Yield (N2, %) | Refractive Index |
---|---|---|---|
Telechelic PDMS (IOTA 28729) | 250 | 2.0 | 1.416 |
Pendant-Modified Silicone | 422 | 28.3 | 1.502 |
POSS-Phenolic Resin | 680 | 26.9 (700°C, air) | N/A |
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